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molecular formula C11H10N2 B1596289 2-Benzylpyrazine CAS No. 28217-95-0

2-Benzylpyrazine

Cat. No. B1596289
M. Wt: 170.21 g/mol
InChI Key: QGSOPZAYKHDVDO-UHFFFAOYSA-N
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Patent
US05053509

Procedure details

A solution of 2-benzylpyrazine (8 g) in acetic acid (60 cc) is treated with platinum dioxide (0.8 g) and hydrogenated under a pressure of 1 atmosphere at approximately 20° C. When the absorption of hydrogen is complete, the catalyst is removed by filtration through diatomaceous silica. The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C. The dry extract is suspended in ethanol (40 cc) and treated at approximately 20° C. with a solution of sodium ethylate prepared from sodium (1.49 g) in ethanol (40 cc). After 2 hours' stirring at approximately 20° C., the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C. The dry extract is taken up with ethyl ether (60 cc). The insoluble matter is removed by filtration through diatomaceous silica. The filtrate is concentrated to dryness under reduced pressure under the same conditions as above. The dry extract is taken up with isopropyl ether (20 cc), drained and washed with the same solvent (2×5 cc). (RS)-2-Benzylpiperazine (5.32 g) is obtained in the form of a light beige solid, m.p. 90° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Pt](=O)=O>[CH2:1]([CH:8]1[CH2:13][NH:12][CH2:11][CH2:10][NH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=CN=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 2 hours' stirring at approximately 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration through diatomaceous silica
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C
EXTRACTION
Type
EXTRACTION
Details
The dry extract
ADDITION
Type
ADDITION
Details
treated at approximately 20° C. with a solution of sodium ethylate
CUSTOM
Type
CUSTOM
Details
prepared from sodium (1.49 g) in ethanol (40 cc)
CONCENTRATION
Type
CONCENTRATION
Details
the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C
EXTRACTION
Type
EXTRACTION
Details
The dry extract
CUSTOM
Type
CUSTOM
Details
The insoluble matter is removed by filtration through diatomaceous silica
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure under the same conditions as above
EXTRACTION
Type
EXTRACTION
Details
The dry extract
WASH
Type
WASH
Details
washed with the same solvent (2×5 cc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.32 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05053509

Procedure details

A solution of 2-benzylpyrazine (8 g) in acetic acid (60 cc) is treated with platinum dioxide (0.8 g) and hydrogenated under a pressure of 1 atmosphere at approximately 20° C. When the absorption of hydrogen is complete, the catalyst is removed by filtration through diatomaceous silica. The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C. The dry extract is suspended in ethanol (40 cc) and treated at approximately 20° C. with a solution of sodium ethylate prepared from sodium (1.49 g) in ethanol (40 cc). After 2 hours' stirring at approximately 20° C., the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C. The dry extract is taken up with ethyl ether (60 cc). The insoluble matter is removed by filtration through diatomaceous silica. The filtrate is concentrated to dryness under reduced pressure under the same conditions as above. The dry extract is taken up with isopropyl ether (20 cc), drained and washed with the same solvent (2×5 cc). (RS)-2-Benzylpiperazine (5.32 g) is obtained in the form of a light beige solid, m.p. 90° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Pt](=O)=O>[CH2:1]([CH:8]1[CH2:13][NH:12][CH2:11][CH2:10][NH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=NC=CN=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
After 2 hours' stirring at approximately 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by filtration through diatomaceous silica
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to dryness under reduced pressure (20 kPa) at approximately 60° C
EXTRACTION
Type
EXTRACTION
Details
The dry extract
ADDITION
Type
ADDITION
Details
treated at approximately 20° C. with a solution of sodium ethylate
CUSTOM
Type
CUSTOM
Details
prepared from sodium (1.49 g) in ethanol (40 cc)
CONCENTRATION
Type
CONCENTRATION
Details
the suspension is concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C
EXTRACTION
Type
EXTRACTION
Details
The dry extract
CUSTOM
Type
CUSTOM
Details
The insoluble matter is removed by filtration through diatomaceous silica
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure under the same conditions as above
EXTRACTION
Type
EXTRACTION
Details
The dry extract
WASH
Type
WASH
Details
washed with the same solvent (2×5 cc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.32 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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